2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol
Vue d'ensemble
Description
SR 2211 est un agoniste inverse sélectif du récepteur orphelin lié au récepteur de l'acide rétinoïque gamma (ROR gamma). Il est connu pour sa forte affinité et sa spécificité pour ROR gamma, avec une constante de dissociation (K_i) de 105 nanomolaires et une concentration inhibitrice (IC_50) d'environ 320 nanomolaires . Le nom chimique de SR 2211 est 2-Fluoro-4’-[ [4-(4-pyridinylmethyl)-1-piperazinyl]methyl]-alpha,alpha-bis(trifluoromethyl)-[1,1’-biphenyl]-4-methanol .
Mécanisme D'action
Target of Action
The primary target of SR-2211 is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor and a DNA-binding transcription factor that plays a crucial role in various biological processes .
Mode of Action
SR-2211 acts as a selective inverse agonist of RORγ . It binds directly to RORγ with a Ki value of 105 nM and an IC50 of approximately 320 nM . This binding inhibits the transcriptional activity of RORγ .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of SR-2211’s action primarily involve the inhibition of RORγ activity. This inhibition can suppress the synthesis of certain cytokines, such as IL-17, in specific cell lines .
Action Environment
It is recommended to store sr-2211 at -20°c to maintain its stability .
Analyse Biochimique
Biochemical Properties
SR2211 is known for its high affinity and selectivity towards RORγ, with a binding affinity (K_i) of 105 nM and an IC_50 value of approximately 320 nM . The compound interacts specifically with RORγ, inhibiting its activity and thereby modulating the expression of genes involved in immune responses. SR2211 does not significantly affect the activity of other nuclear receptors such as RORα, liver X receptor alpha (LXRα), and farnesoid X receptor (FXR) . This selective inhibition of RORγ by SR2211 leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are implicated in autoimmune diseases .
Cellular Effects
SR2211 has been shown to exert significant effects on various cell types, particularly immune cells. In T helper 17 (Th17) cells, SR2211 inhibits the production of IL-17, a cytokine that plays a key role in the pathogenesis of autoimmune diseases . The compound also affects the differentiation of Th17 cells, reducing their pro-inflammatory activity . Additionally, SR2211 has been observed to influence the expression of other cytokines, such as IL-23 receptor, in activated T lymphocytes . These cellular effects highlight the potential of SR2211 as a therapeutic agent for autoimmune and inflammatory diseases.
Molecular Mechanism
At the molecular level, SR2211 functions as an inverse agonist of RORγ by binding to its ligand-binding domain . This binding inhibits the constitutive activity of RORγ, leading to a suppression of its transcriptional activity . The inhibition of RORγ by SR2211 results in decreased expression of target genes involved in immune responses, such as IL-17 and IL-23 receptor . The molecular mechanism of SR2211 also involves the modulation of other signaling pathways, including those regulated by p53, Myc, and E2F, which are critical for cell growth, survival, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SR2211 have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. SR2211 has been shown to maintain its inhibitory effects on RORγ activity and cytokine production over extended periods . The compound’s stability in different solvents, such as DMSO and ethanol, has been well-documented, ensuring its efficacy in long-term experiments . Additionally, studies have indicated that SR2211 can sustain its biological activity in both in vitro and in vivo models, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of SR2211 have been extensively studied in animal models to determine its therapeutic potential and safety profile. In mouse models of autoimmune diseases, such as collagen-induced arthritis, SR2211 has been shown to significantly reduce joint inflammation and cytokine production at doses of 20 mg/kg . The compound exhibits a dose-dependent inhibition of RORγ activity, with higher doses leading to more pronounced therapeutic effects . At very high doses, SR2211 may cause adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
SR2211 is involved in various metabolic pathways, primarily through its interaction with RORγ . The compound modulates the expression of genes involved in immune responses and inflammation, thereby influencing metabolic flux and metabolite levels . SR2211’s selective inhibition of RORγ also affects the metabolism of lipids and glucose, as RORγ is known to regulate genes involved in these processes . The compound’s impact on metabolic pathways underscores its potential as a therapeutic agent for metabolic and autoimmune disorders.
Transport and Distribution
The transport and distribution of SR2211 within cells and tissues are critical for its biological activity. SR2211 is known to be cell-permeable, allowing it to effectively reach its target receptor, RORγ, within the nucleus . The compound’s solubility in various solvents, such as DMSO, facilitates its distribution in different cellular compartments . Additionally, SR2211’s interaction with specific transporters and binding proteins may influence its localization and accumulation within tissues .
Subcellular Localization
SR2211 primarily localizes to the nucleus, where it exerts its inhibitory effects on RORγ . The compound’s nuclear localization is facilitated by its cell-permeable nature and its ability to bind directly to RORγ . This subcellular localization is essential for SR2211’s function as an inverse agonist, as it allows the compound to effectively modulate the transcriptional activity of RORγ and its target genes .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de SR 2211 implique plusieurs étapes, commençant par la préparation de la structure de base du biphényle. Les étapes clés comprennent:
Formation du noyau biphényle: Ceci est obtenu par une réaction de couplage de Suzuki entre un dérivé d'acide boronique et un composé aromatique halogéné.
Introduction de la partie pipérazine: Ceci implique la réaction de l'intermédiaire biphényle avec un dérivé de pipérazine en conditions basiques.
Fluoration et trifluorméthylation: Ces étapes introduisent les atomes de fluor et les groupes trifluorméthyles dans le noyau biphényle, améliorant la stabilité et l'activité biologique du composé
Méthodes de Production Industrielle
La production industrielle de SR 2211 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les considérations clés incluent:
Température et durée de réaction: Ces paramètres sont optimisés pour assurer une conversion complète des réactifs en produit désiré.
Méthodes de purification: Des techniques telles que la recristallisation et la chromatographie sont utilisées pour obtenir une pureté élevée (≥98%) du produit final
Analyse Des Réactions Chimiques
Types de Réactions
SR 2211 subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle dans SR 2211 peut être oxydé pour former un dérivé cétonique.
Réduction: Le groupe nitro dans la partie pipérazine peut être réduit en amine.
Substitution: Les atomes de fluor et les groupes trifluorméthyles peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques
Réactifs et Conditions Courants
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.
Substitution: Les réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme le méthylate de sodium et le tert-butylate de potassium
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent:
Dérivés cétoniques: Formés par l'oxydation du groupe hydroxyle.
Dérivés aminés: Formés par la réduction du groupe nitro.
Dérivés de biphényle substitués: Formés par des réactions de substitution nucléophile
Applications de la Recherche Scientifique
SR 2211 a une large gamme d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé outil pour étudier le rôle de ROR gamma dans diverses réactions chimiques et voies.
Biologie: Employé dans la recherche sur la différenciation des cellules T, en particulier dans la différenciation des cellules T auxiliaires 17 pro-inflammatoires, qui sont impliquées dans les maladies auto-immunes comme la sclérose en plaques et la polyarthrite rhumatoïde
Médecine: Investigué pour ses effets thérapeutiques potentiels dans le traitement des maladies auto-immunes en modulant l'activité de ROR gamma et en supprimant la production de cytokines inflammatoires
Industrie: Utilisé dans le développement de nouveaux médicaments ciblant ROR gamma pour le traitement des maladies inflammatoires et auto-immunes
Mécanisme d'Action
SR 2211 exerce ses effets en se liant au domaine de liaison au ligand de ROR gamma, agissant comme un agoniste inverse. Cette liaison inhibe l'activité transcriptionnelle de ROR gamma, conduisant à la suppression de l'expression des gènes cibles, y compris l'interleukine-17 (IL-17) et le récepteur de l'interleukine-23 (IL-23R). L'inhibition de ces cytokines pro-inflammatoires entraîne une réduction de l'inflammation et une modulation des réponses immunitaires .
Applications De Recherche Scientifique
SR 2211 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of ROR gamma in various chemical reactions and pathways.
Biology: Employed in research on T cell differentiation, particularly in the differentiation of pro-inflammatory T helper 17 cells, which are implicated in autoimmune diseases like multiple sclerosis and rheumatoid arthritis
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases by modulating the activity of ROR gamma and suppressing the production of inflammatory cytokines
Industry: Utilized in the development of new drugs targeting ROR gamma for the treatment of inflammatory and autoimmune diseases
Comparaison Avec Des Composés Similaires
Composés Similaires
SR 1001: Un autre agoniste inverse de ROR gamma et ROR alpha, avec un mécanisme d'action similaire mais une structure chimique différente.
Unicité de SR 2211
SR 2211 est unique en raison de sa forte sélectivité et de sa puissance envers ROR gamma, avec des effets minimes sur d'autres récepteurs nucléaires tels que le récepteur X du foie alpha et le récepteur X du farnésyl.
Cette sélectivité fait de SR 2211 un outil précieux dans l'étude du rôle spécifique de ROR gamma dans divers processus biologiques et maladies .Propriétés
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[3-fluoro-4-[4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenyl]phenyl]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F7N3O/c27-23-15-21(24(37,25(28,29)30)26(31,32)33)5-6-22(23)20-3-1-18(2-4-20)16-35-11-13-36(14-12-35)17-19-7-9-34-10-8-19/h1-10,15,37H,11-14,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHKWAZUPPBMLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C3=C(C=C(C=C3)C(C(F)(F)F)(C(F)(F)F)O)F)CC4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359164-11-6 | |
Record name | 1359164-11-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: SR2211 acts as a potent and selective inverse agonist of the nuclear receptor RORγ (retinoic acid receptor-related orphan receptor gamma), specifically its isoform RORγt. [, ] This means it binds to RORγ and inhibits its transcriptional activity. RORγt plays a critical role in the differentiation of Th17 cells, a subset of T helper cells that produce the pro-inflammatory cytokine IL-17. [, ] By inhibiting RORγt, SR2211 effectively suppresses the production of IL-17, leading to a reduction in inflammation. [, , ]
A: Studies using the collagen-induced arthritis (CIA) mouse model, a model for rheumatoid arthritis, have shown promising results for SR2211. [, ] Mice treated with SR2211 demonstrated significantly reduced joint inflammation and damage compared to untreated controls. [, ] This therapeutic effect is attributed to the suppression of IL-17 production by Th17 cells and the modulation of cytokine profiles in the inflamed joints. [, ]
A: While SR2211 exhibits high selectivity for RORγ, research suggests potential interactions with other nuclear receptors. [] For example, optimized derivatives of SR2211, such as SR1903, demonstrate both RORγ inverse agonism and modest LXR activation. [] This dual activity highlights the complexity of nuclear receptor signaling and the potential for cross-talk between different pathways. []
A: Yes, SR2211 can modulate inflammatory responses in macrophages. Studies have shown that SR2211 can suppress the production of inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages. [] This suggests a broader anti-inflammatory effect of SR2211 beyond Th17 cell modulation, potentially contributing to its efficacy in inflammatory disease models. []
A: SR2211 has shown efficacy in a mouse model of colitis, an inflammatory bowel disease. [] In this model, SR2211 administration led to a reduction in disease severity, decreased inflammatory markers, and suppressed the generation of Th17 cells in the colon. [] This suggests a potential therapeutic application for SR2211 in inflammatory bowel diseases.
ANone: While specific resistance mechanisms to SR2211 haven't been extensively studied, the development of resistance to targeted therapies is a common challenge in drug development. Future research will be crucial to understand potential resistance mechanisms to SR2211 and develop strategies to overcome them.
A: Most of the research on SR2211 has been conducted in vitro and in animal models. [, , , , ] Further research, including clinical trials, is necessary to determine its safety, efficacy, and optimal dosing in humans. Additionally, long-term safety profiles and potential side effects of SR2211 require further investigation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.